![molecular formula C9H15N3O2 B2540394 (4Ar,7aS)-6-methyl-5-oxo-2,3,4,4a,7,7a-hexahydropyrrolo[3,4-b]pyridine-1-carboxamide CAS No. 2408935-70-4](/img/structure/B2540394.png)

(4Ar,7aS)-6-methyl-5-oxo-2,3,4,4a,7,7a-hexahydropyrrolo[3,4-b]pyridine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

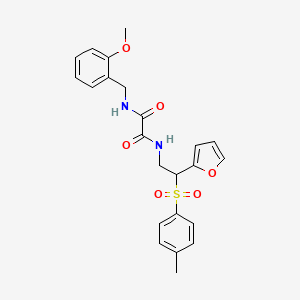

“(4Ar,7aS)-6-methyl-5-oxo-2,3,4,4a,7,7a-hexahydropyrrolo[3,4-b]pyridine-1-carboxamide” is a chemical compound with the molecular formula C9H15N3O2. It has an average mass of 197.234 Da and a monoisotopic mass of 197.116425 Da .

Synthesis Analysis

The synthesis of similar compounds, such as (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, has been reported in the literature . The synthesis involves several steps, including the optical resolution by enzymatic hydrolysis of an intermediate racemate, conversion of the intermediate to another compound, and finally, the conversion to the desired compound .Molecular Structure Analysis

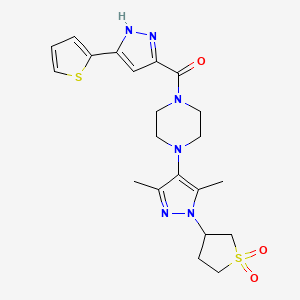

The molecular structure of this compound is related to the pyrazolo[3,4-b]pyridines, which are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include several steps, such as the optical resolution by enzymatic hydrolysis of an intermediate racemate, conversion of the intermediate to another compound, and finally, the conversion to the desired compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C9H15N3O2), average mass (197.234 Da), and monoisotopic mass (197.116425 Da) .Scientific Research Applications

- Substituent Diversity : Researchers have investigated the substituents at positions N1, C3, C4, C5, and C6 in these compounds. The nature of these substituents influences the biological activity .

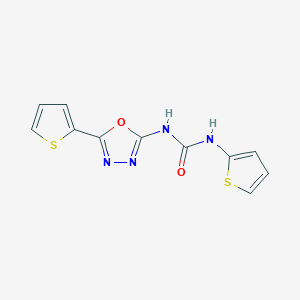

- Biomedical Uses : 1H-pyrazolo[3,4-b]pyridines have been explored for a wide range of biological targets. Their structural similarity to purine bases (adenine and guanine) has attracted medicinal chemists. These compounds hold promise for drug development .

- Application : XRD is a powerful technique used to resolve structural information in crystal lattices. Investigating the crystallographic properties of EN300-7536772 can provide insights into its solid-state behavior, polymorphism, and intermolecular interactions .

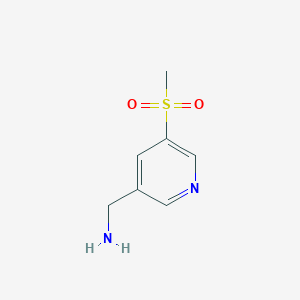

- Novel Synthesis : Researchers have demonstrated a novel synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine. This method involves recovery and reuse of chiral auxiliary naproxen, highlighting the importance of chirality in drug development .

- Alternative Reduction Procedures : Stereoselective reduction procedures have been explored to achieve the desired chirality in the nonane ring of EN300-7536772 .

- Moxifloxacin Analogy : EN300-7536772 shares structural features with moxifloxacin, a synthetic broad-spectrum antibacterial agent used for treating respiratory infections and skin conditions. Clinical trials are also exploring its potential use in tuberculosis treatment .

- Polysubstituted Derivatives : Researchers have developed a regioselective synthesis of polysubstituted pyrazolo[3,4-b]pyridines using microwave-assisted reactions. This approach enables the efficient construction of diverse derivatives of this scaffold .

Synthesis and Biomedical Applications

X-Ray Powder Diffraction (XRD)

Chiral Synthesis and Stereoselectivity

Antibacterial Agent Development

Microwave-Assisted Synthesis

Future Directions

properties

IUPAC Name |

(4aR,7aS)-6-methyl-5-oxo-2,3,4,4a,7,7a-hexahydropyrrolo[3,4-b]pyridine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c1-11-5-7-6(8(11)13)3-2-4-12(7)9(10)14/h6-7H,2-5H2,1H3,(H2,10,14)/t6-,7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRQXGGPEARWFNQ-RNFRBKRXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2C(C1=O)CCCN2C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H]2[C@H](C1=O)CCCN2C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac-(4aR,7aS)-6-methyl-5-oxo-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4,7-dichlorobenzo[d]thiazole](/img/structure/B2540311.png)

![4-(N-benzyl-N-methylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2540321.png)

![3-[(4-chlorophenyl)methyl]-8-(2-hydroxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2540324.png)

![Ethyl 6-acetyl-2-(3-((4-chlorophenyl)sulfonyl)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2540330.png)

![5-((4-Ethoxy-3-methoxyphenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2540331.png)

![tert-Butyl {1-[(methylamino)methyl]cyclopropyl}carbamate hydrochloride](/img/structure/B2540332.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide](/img/structure/B2540333.png)

![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B2540334.png)